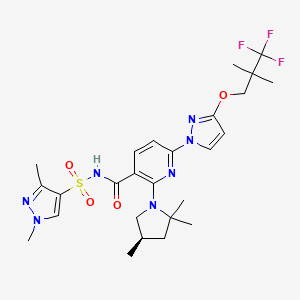

(R)-Elexacaftor

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C26H34F3N7O4S |

|---|---|

Molekulargewicht |

597.7 g/mol |

IUPAC-Name |

N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4R)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide |

InChI |

InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)31-17(19)2)8-9-20(30-22)36-11-10-21(32-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m1/s1 |

InChI-Schlüssel |

MVRHVFSOIWFBTE-MRXNPFEDSA-N |

Isomerische SMILES |

C[C@@H]1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C |

Kanonische SMILES |

CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the (R)-Elexacaftor Binding Site on F508del-CFTR

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding site and mechanism of action of (R)-Elexacaftor, a key component of the triple-combination therapy for cystic fibrosis. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development in the field of CFTR modulation.

Introduction

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most common mutation, F508del, leads to misfolding and premature degradation of the CFTR protein, resulting in a significant reduction of the protein at the cell surface. This compound (VX-445) is a CFTR corrector that, in combination with Tezacaftor and Ivacaftor, has shown remarkable efficacy in treating CF in patients with at least one F508del allele. Elexacaftor functions by binding to the F508del-CFTR protein and stabilizing its conformation, thereby facilitating its processing and trafficking to the cell surface.[1][2] This document delves into the specifics of the Elexacaftor binding site, the quantitative aspects of this interaction, and the experimental methodologies used to elucidate these details.

The this compound Binding Site: A Structural Perspective

High-resolution cryo-electron microscopy (cryo-EM) studies have been pivotal in identifying the precise binding location of Elexacaftor on the F508del-CFTR protein. These studies reveal a unique binding pocket for Elexacaftor, distinct from that of other correctors like Tezacaftor.

Elexacaftor binds to a shallow pocket within the transmembrane domain (TMD) of F508del-CFTR, at the interface with the lipid bilayer. This binding site is primarily formed by transmembrane helices (TMs) 10 and 11 in the second membrane-spanning domain (MSD2) and the N-terminal lasso motif.[3] The interaction of Elexacaftor with these specific structural elements is thought to allosterically stabilize the overall conformation of the F508del-CFTR protein, facilitating the correct assembly of its domains and rescuing it from the cellular quality control machinery that would otherwise target it for degradation.[4]

Quantitative Analysis of this compound Binding and Efficacy

The interaction of Elexacaftor with F508del-CFTR has been quantified through various biophysical and functional assays. These data provide a deeper understanding of the drug's potency and its effects on protein function.

| Parameter | Value | Method | Protein Context | Reference |

| Dissociation Constant (Kd) | ~80 μM | Surface Plasmon Resonance (SPR) | Isolated, stabilized F508del-NBD1 | [1] |

| EC50 for F508del-CFTR Correction | 81 ± 19 nM | Ussing Chamber (Chloride Secretion) | F508del/F508del HBE cells (with Tezacaftor) | |

| EC50 for Potentiator Activity | 1.12 ± 0.08 nM | Ussing Chamber (G551D-CFTR current) | G551D-CFTR expressing cells (in presence of VX-770) |

HBE: Human Bronchial Epithelial; NBD1: Nucleotide-Binding Domain 1

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the Elexacaftor binding site and its functional consequences.

Cryo-Electron Microscopy (Cryo-EM) of F508del-CFTR with Elexacaftor

This protocol is based on the methods described by Fiedorczuk and Chen (2022).

4.1.1. Cell Culture and Protein Expression:

-

Cell Line: HEK293S GnTI- cells are used for their inability to perform complex N-linked glycosylation, which aids in protein homogeneity.

-

Transfection: Cells are transiently transfected with a plasmid encoding human F508del-CFTR with a C-terminal GFP-1D4 tag for purification.

-

Culture Conditions: Cells are grown in suspension culture at 37°C in a humidified incubator with 5% CO2.

4.1.2. Protein Purification:

-

Cell Lysis: Cells are harvested and lysed in a buffer containing 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM dithiothreitol (DTT), and protease inhibitors.

-

Solubilization: The cell lysate is solubilized with 1% (w/v) lauryl maltose neopentyl glycol (LMNG) detergent supplemented with cholesteryl hemisuccinate (CHS).

-

Affinity Chromatography: The solubilized protein is purified using an anti-1D4 antibody-coupled resin. The column is washed extensively with a buffer containing 0.02% LMNG.

-

Elution: The F508del-CFTR protein is eluted from the resin with a buffer containing a competing 1D4 peptide.

-

Modulator Addition: Elexacaftor is added to the purified protein at a final concentration of 10 µM.

4.1.3. Cryo-EM Grid Preparation and Data Collection:

-

Grid Preparation: 3 µL of the protein-Elexacaftor complex at a concentration of ~2 mg/mL is applied to a glow-discharged Quantifoil R1.2/1.3 300-mesh gold grid. The grid is blotted for 3 seconds and plunge-frozen in liquid ethane using a Vitrobot Mark IV.

-

Data Collection: Data is collected on a Titan Krios electron microscope operating at 300 kV, equipped with a Gatan K3 direct electron detector. Automated data collection is performed using EPU software.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

This protocol is based on the methods described by Veit et al. (2020).

4.2.1. Protein Preparation:

-

Construct: A stabilized version of the human F508del-NBD1 domain (residues 389-678 with stabilizing mutations) is expressed in E. coli and purified. The construct includes an N-terminal AviTag for site-specific biotinylation.

-

Biotinylation: The purified F508del-NBD1 is biotinylated in vitro using the BirA ligase.

4.2.2. SPR Experiment:

-

Instrument: A Biacore T200 instrument is used.

-

Chip Preparation: A Series S SA (streptavidin) sensor chip is used to capture the biotinylated F508del-NBD1.

-

Immobilization: The biotinylated F508del-NBD1 is injected over the sensor surface at a low flow rate to achieve an immobilization level of ~500 response units (RU).

-

Binding Analysis:

-

Running Buffer: PBS, pH 7.4, supplemented with 0.005% Tween 20 and 1% DMSO.

-

Analyte: Elexacaftor is serially diluted in the running buffer.

-

Injection: A series of Elexacaftor concentrations are injected over the sensor surface at a flow rate of 30 µL/min.

-

Data Analysis: The binding sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell. The steady-state binding responses are plotted against the Elexacaftor concentration, and the data are fitted to a 1:1 binding model to determine the dissociation constant (Kd).

-

Functional Assay: Ussing Chamber Electrophysiology

This protocol describes a general method for assessing the functional correction of F508del-CFTR in primary human bronchial epithelial (HBE) cells.

4.3.1. Cell Culture:

-

Primary HBE cells from F508del homozygous donors are cultured on permeable supports at an air-liquid interface to promote differentiation into a polarized epithelium.

4.3.2. Corrector Treatment:

-

Differentiated HBE cells are treated with Elexacaftor and Tezacaftor (typically at 3 µM each) for 24-48 hours at 37°C to allow for correction of the F508del-CFTR protein.

4.3.3. Ussing Chamber Measurement:

-

The permeable supports with the HBE cells are mounted in an Ussing chamber.

-

The basolateral and apical sides are bathed in symmetrical Ringer's solution.

-

The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) is continuously recorded.

-

Measurement Protocol:

-

Amiloride is added to the apical bath to inhibit the epithelial sodium channel (ENaC).

-

Forskolin is added to the basolateral bath to activate adenylyl cyclase, increase intracellular cAMP, and thereby activate CFTR.

-

The CFTR potentiator Ivacaftor (VX-770) is added to the apical bath to maximize channel gating.

-

The CFTR-specific inhibitor CFTRinh-172 is added to the apical bath to confirm that the measured current is mediated by CFTR.

-

-

Data Analysis: The change in Isc in response to forskolin and Ivacaftor is calculated and is proportional to the level of functional F508del-CFTR at the cell surface.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key molecular interactions and experimental processes described in this guide.

Caption: Mechanism of F508del-CFTR Correction by Trikafta Components.

Caption: Cryo-EM Experimental Workflow for F508del-CFTR with Elexacaftor.

Caption: Surface Plasmon Resonance (SPR) Workflow for Binding Affinity.

Conclusion

The identification and characterization of the this compound binding site on F508del-CFTR represent a significant advancement in the development of targeted therapies for cystic fibrosis. The detailed structural and quantitative data, obtained through sophisticated experimental techniques like cryo-EM and SPR, have provided a clear understanding of its mechanism of action. This knowledge is not only crucial for optimizing the use of current CFTR modulators but also serves as a foundation for the rational design of future, even more effective, therapeutic agents. This guide has synthesized the key findings and methodologies in this area to support the ongoing research and development efforts within the scientific community.

References

- 1. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]

- 2. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Correcting the F508del-CFTR variant by modulating eukaryotic translation initiation factor 3–mediated translation initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular structures reveal synergistic rescue of Δ508 CFTR by Trikafta modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Elexacaftor chemical structure and properties

An In-depth Technical Guide on (R)-Elexacaftor: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a monogenic autosomal recessive disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The CFTR protein functions as a chloride and bicarbonate channel at the apical membrane of epithelial cells.[1] The most common mutation, a deletion of phenylalanine at position 508 (F508del), results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation.[2][3] This leads to a significant reduction or absence of functional CFTR channels at the cell surface.

This compound (also known as VX-445) is a next-generation CFTR corrector. It is a key component of the triple-combination therapy Trikafta® (elexacaftor/tezacaftor/ivacaftor), which has demonstrated significant clinical efficacy for CF patients with at least one F508del mutation.[4][5] As a corrector, this compound facilitates the processing and trafficking of F508del-CFTR, increasing the amount of mature, functional protein at the cell surface. This guide provides a detailed overview of the chemical structure, properties, mechanism of action, and key experimental methodologies used to characterize this compound.

Chemical Structure and Properties

This compound is the (R)-enantiomer of Elexacaftor. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They share identical physical properties such as melting point, boiling point, and solubility, but differ in their interaction with polarized light and other chiral molecules.

Chemical Identification

The chemical identifiers for this compound are summarized in the table below.

| Identifier | Value | Reference(s) |

| IUPAC Name | (R)-N-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-6-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)-2-(2,2,4-trimethylpyrrolidin-1-yl)nicotinamide | |

| CAS Number | 2229860-99-3 | |

| Synonyms | (R)-VX-445 | |

| Molecular Formula | C₂₆H₃₄F₃N₇O₄S | |

| Molecular Weight | 597.65 g/mol |

Physicochemical Properties

The known physicochemical properties of Elexacaftor are presented below. As the enantiomer, this compound is expected to share these physical characteristics.

| Property | Value | Reference(s) |

| Appearance | White to light yellow solid | |

| Melting Point | 206 - 208°C | |

| Solubility | DMSO: 100 mg/mL (167.32 mM) | |

| EC₅₀ for F508del-CFTR | 0.29 µM | |

| Storage | Powder: -20°C (3 years), 4°C (2 years)In Solvent: -80°C (6 months), -20°C (1 month) |

Mechanism of Action: Correcting F508del-CFTR Trafficking

The primary mechanism of this compound is the correction of the F508del-CFTR protein's folding and trafficking defect.

-

Biosynthesis and Folding in the ER : Wild-type CFTR is synthesized in the endoplasmic reticulum (ER), where it undergoes core glycosylation and folding, assisted by chaperone proteins.

-

ER Quality Control : The F508del mutation disrupts this process, leading to a misfolded protein that is recognized by the ER quality control (ERQC) machinery and targeted for proteasomal degradation. This prevents the vast majority of F508del-CFTR from ever reaching the cell surface.

-

Corrector Intervention : this compound acts as a pharmacological chaperone. It is believed to bind to the F508del-CFTR protein during its biogenesis, stabilizing its structure. Specifically, studies suggest Elexacaftor improves the expression and maturation of the second membrane-spanning domain (MSD2). This stabilization allows the mutant protein to evade the ERQC system.

-

Trafficking and Maturation : The rescued F508del-CFTR can then traffic from the ER to the Golgi apparatus for further processing, including complex glycosylation, which marks its maturation.

-

Plasma Membrane Localization : Finally, the mature F508del-CFTR is trafficked to the apical plasma membrane, where it can function as a chloride channel. Elexacaftor works additively with other correctors like Tezacaftor, which binds to a different site, to further enhance this process.

Key Experimental Protocols

Characterizing a CFTR corrector like this compound involves assessing its impact on both protein maturation and channel function. Western blotting and the forskolin-induced swelling assay are two fundamental techniques used for this purpose.

Experiment 1: Western Blotting for CFTR Maturation

Objective: To quantify the effect of this compound on the maturation of F508del-CFTR by observing the conversion of the immature, core-glycosylated form (Band B) to the mature, complex-glycosylated form (Band C).

Methodology:

-

Cell Culture and Treatment:

-

Culture human bronchial epithelial (HBE) cells homozygous for the F508del mutation.

-

Treat cells with a vehicle control (e.g., DMSO) or varying concentrations of this compound for 24-48 hours.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.

-

Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein extract.

-

-

Sample Preparation:

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Mix 30-50 µg of protein with Laemmli sample buffer containing 50 mM DTT.

-

Heat samples at 37°C for 15 minutes. Crucially, do not boil CFTR samples , as this can cause irreversible aggregation and prevent entry into the gel.

-

-

SDS-PAGE:

-

Load samples onto a low-percentage (6-7%) Tris-glycine polyacrylamide gel to achieve adequate separation of the high molecular weight CFTR bands.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer proteins from the gel to a nitrocellulose or PVDF membrane using a semi-dry or wet transfer system.

-

-

Immunoblotting:

-

Block the membrane for at least 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST).

-

Incubate the membrane overnight at 4°C with a primary antibody specific for CFTR.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imager.

-

Identify Band B (~150 kDa, immature) and Band C (~170 kDa, mature).

-

Perform densitometric analysis using software like ImageJ. Normalize CFTR band intensity to a loading control (e.g., β-actin).

-

Calculate the maturation efficiency as the ratio of Band C / (Band B + Band C). An increase in this ratio in this compound-treated samples indicates successful correction.

-

Experiment 2: Forskolin-Induced Swelling (FIS) in Organoids

Objective: To perform a functional assessment of F508del-CFTR rescue by measuring CFTR-dependent fluid transport in patient-derived intestinal organoids.

Methodology:

-

Organoid Culture and Plating:

-

Culture patient-derived intestinal or colon organoids homozygous for the F508del mutation according to established protocols.

-

Mechanically shear organoids and plate fragments in droplets of Matrigel® in a 96-well plate.

-

Allow Matrigel® to polymerize, then add culture medium.

-

-

Corrector Pre-Treatment:

-

After 3-5 days of growth, treat the organoids with this compound (e.g., 3 µM) or a vehicle control for 24 hours to allow for correction of F508del-CFTR.

-

-

Assay Preparation:

-

Gently replace the culture medium with a pre-warmed Krebs-Ringer Bicarbonate (KBR) buffer. Equilibrate for 30-60 minutes at 37°C.

-

Place the 96-well plate into a live-cell imaging incubator equipped with an automated microscope.

-

-

FIS Assay and Imaging:

-

Acquire initial (t=0) brightfield images of the organoids in each well.

-

Add a stimulation cocktail containing Forskolin (final concentration 5-10 µM) to activate CFTR via the cAMP pathway. A CFTR potentiator (e.g., Ivacaftor or Genistein) is often included to maximize channel opening.

-

Immediately begin time-lapse imaging, capturing images of each well every 15-20 minutes for 1-2 hours.

-

-

Data Analysis:

-

Using image analysis software (e.g., ImageJ), measure the total cross-sectional area of the organoids in each image at each time point.

-

Normalize the area at each time point (Aₜ) to the initial area at t=0 (A₀).

-

Plot the relative area increase ((Aₜ - A₀) / A₀) over time.

-

Calculate the Area Under the Curve (AUC) for the swelling response. A significantly higher AUC in this compound-treated organoids compared to vehicle controls demonstrates functional rescue of the CFTR channel.

-

Conclusion

This compound is a precisely designed CFTR corrector that addresses the underlying molecular defect of the common F508del mutation. By stabilizing the misfolded protein, it facilitates its cellular processing, maturation, and trafficking to the plasma membrane. The technical protocols outlined in this guide, particularly Western blotting and the forskolin-induced swelling assay, represent the foundational methods for evaluating the biochemical and functional efficacy of this compound and other corrector compounds in a preclinical research setting. A thorough understanding of its chemical properties and mechanism of action is crucial for the continued development of advanced therapeutics for Cystic Fibrosis.

References

- 1. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elexacaftor Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hopkinscf.org [hopkinscf.org]

- 4. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of (R)-Elexacaftor (VX-445): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Elexacaftor (VX-445) represents a significant advancement in the treatment of cystic fibrosis (CF), a life-shortening genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. Developed by Vertex Pharmaceuticals, elexacaftor is a next-generation CFTR corrector designed to address the underlying cause of CF in a broad patient population. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, with a focus on the scientific data and methodologies that have underpinned its success. Elexacaftor is a component of the triple-combination therapy Trikafta® (elexacaftor/tezacaftor/ivacaftor), which has transformed the therapeutic landscape for individuals with at least one F508del mutation in the CFTR gene, representing approximately 90% of the CF population.[1][2][3]

The Drug Discovery and Development Workflow

The journey of this compound from concept to clinic followed a structured drug discovery and development path, characteristic of modern precision medicine. This process involved identifying a clear biological target, conducting high-throughput screening, and engaging in extensive preclinical and clinical evaluation.

Mechanism of Action: A Dual Role as Corrector and Potentiator

This compound is classified as a CFTR corrector. Its primary mechanism of action is to facilitate the cellular processing and trafficking of mutant CFTR protein, particularly the F508del variant, to the cell surface.[1][3] The F508del mutation leads to a misfolded CFTR protein that is recognized by the cell's quality control machinery in the endoplasmic reticulum (ER) and targeted for premature degradation.

Elexacaftor binds to a distinct site on the CFTR protein, primarily interacting with transmembrane helices 2, 10, and 11, and the N-terminal lasso motif. This binding stabilizes the protein, allowing it to evade ER-associated degradation and traffic through the Golgi apparatus to the plasma membrane. In the triple-combination therapy, elexacaftor works synergistically with tezacaftor, another corrector that binds to a different site on CFTR, to achieve a greater increase in the quantity of CFTR protein at the cell surface than either corrector alone.

Recent studies have also revealed a novel secondary mechanism of action for elexacaftor as a CFTR potentiator. In addition to its corrector function, elexacaftor can enhance the channel gating activity of the CFTR protein that has reached the cell surface, acting synergistically with the potentiator ivacaftor to increase chloride ion transport.

Preclinical Data

The selection of this compound as a clinical candidate was supported by a robust preclinical data package. In vitro studies using human bronchial epithelial (HBE) cells expressing the F508del-CFTR mutation were instrumental in demonstrating its efficacy.

Table 1: Preclinical Activity of this compound

| Assay Type | Cell Line/System | Endpoint | Result |

| In Vitro Potency | Fischer Rat Thyroid (FRT) cells expressing F508del-CFTR | EC50 for CFTR correction | 0.29 µM |

| In Vitro Efficacy | F508del/F508del CF HBE cells | Chloride transport (Ussing chamber) | Significant restoration of CFTR function |

| In Vitro Efficacy | Intestinal organoids with K163E mutation | Forskolin-induced swelling (FIS) | Significant restoration of CFTR function |

| In Vivo Efficacy | Ferret and pig models of CF | CFTR function and disease pathology | Responsive to CFTR modulators |

| In Vivo Safety | Pregnant rats and rabbits | Teratogenicity and fetal survival | No teratogenicity or effects on fetal survival at exposures up to 9 and 4 times the maximum recommended human dose (MRHD), respectively |

Clinical Development and Efficacy

The clinical development program for elexacaftor in combination with tezacaftor and ivacaftor involved several key Phase 3 clinical trials that demonstrated its safety and efficacy in a broad range of CF patients.

Key Clinical Trials

-

NCT03525444: A Phase 3, randomized, double-blind, placebo-controlled trial in CF patients aged 12 years and older with one F508del mutation and one minimal function mutation (F/MF).

-

NCT03525548: A Phase 3, randomized, double-blind, active-controlled trial in CF patients aged 12 years and older with two F508del mutations (F/F).

Table 2: Summary of Key Efficacy Results from Phase 3 Clinical Trials

| Trial ID | Patient Population | Treatment Group | N | Primary Endpoint: Mean Absolute Change in ppFEV1 from Baseline | Key Secondary Endpoint: Mean Absolute Change in Sweat Chloride (mmol/L) from Baseline | Key Secondary Endpoint: Mean Absolute Change in CFQ-R Respiratory Domain Score from Baseline |

| NCT03525444 | F/MF (≥12 years) | Elexacaftor/Tezacaftor/Ivacaftor | 200 | +14.3 percentage points (p<0.001) | -41.8 (p<0.001) | +20.2 (p<0.001) |

| Placebo | 203 | |||||

| NCT03525548 | F/F (≥12 years) | Elexacaftor/Tezacaftor/Ivacaftor | 55 | +10.0 percentage points (p<0.0001) vs. Tez/Iva | -45.1 (p<0.0001) vs. Tez/Iva | +17.4 (p<0.0001) vs. Tez/Iva |

| Tezacaftor/Ivacaftor | 52 |

ppFEV1: percent predicted forced expiratory volume in one second; CFQ-R: Cystic Fibrosis Questionnaire-Revised.

Pharmacokinetics

The pharmacokinetic profile of elexacaftor, as part of the triple-combination therapy, has been well-characterized.

Table 3: Pharmacokinetic Parameters of Elexacaftor

| Parameter | Value |

| Absorption | |

| Tmax (median) | 6 hours |

| Effect of Food | Administration with a moderate-fat meal increases elexacaftor concentration by 1.9- to 2.5-fold |

| Distribution | |

| Protein Binding | ~99% |

| Apparent Volume of Distribution | 53.7 L |

| Metabolism | |

| Primary Pathway | CYP3A4/5 |

| Excretion | |

| Primary Route | Feces (87.3%) |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used in the development of elexacaftor.

Ussing Chamber Assay for CFTR Function

The Ussing chamber assay is a gold-standard electrophysiological technique to measure ion transport across epithelial tissues.

-

Cell Culture: Primary human bronchial epithelial cells from CF patients (F508del/F508del) are cultured on permeable supports at an air-liquid interface to form a polarized epithelium.

-

Treatment: Cells are pre-treated with elexacaftor (e.g., 3 µM) and/or other modulators for a specified period (e.g., 48 hours) to allow for CFTR correction.

-

Measurement: The epithelial monolayers are mounted in Ussing chambers. A chloride concentration gradient is established across the monolayer. The short-circuit current (Isc), a measure of net ion transport, is recorded.

-

Stimulation and Inhibition: CFTR-mediated chloride secretion is stimulated by adding a cAMP agonist like forskolin. The specificity of the current is confirmed by adding a CFTR inhibitor (e.g., CFTRinh-172). The magnitude of the forskolin-stimulated, inhibitor-sensitive Isc reflects the level of CFTR function.

Forskolin-Induced Swelling (FIS) Assay in Organoids

The FIS assay provides a high-throughput method to assess CFTR function in a more physiologically relevant 3D culture system.

-

Organoid Culture: Intestinal or airway organoids are derived from patient biopsies and cultured in a basement membrane matrix.

-

Treatment: Organoids are pre-treated with CFTR modulators like elexacaftor to assess their corrective potential.

-

Assay Performance: Organoids are exposed to forskolin, which activates CFTR and leads to chloride and fluid secretion into the organoid lumen, causing them to swell.

-

Quantification: The change in organoid size over time is monitored using live-cell imaging. The area under the curve of the swelling response is calculated as a quantitative measure of CFTR function.

Conclusion

The discovery and development of this compound is a landmark achievement in the field of cystic fibrosis therapeutics. Its rational design, based on a deep understanding of CFTR biology, and its rigorous preclinical and clinical evaluation have resulted in a highly effective therapy that addresses the underlying cause of the disease for a majority of patients. The synergistic combination of elexacaftor with tezacaftor and ivacaftor has set a new standard of care in CF, significantly improving lung function, reducing exacerbations, and enhancing the quality of life for individuals with this devastating disease. Ongoing research continues to explore the full potential of CFTR modulation and to develop therapies for all individuals with cystic fibrosis.

References

- 1. Elexacaftor | C26H34F3N7O4S | CID 134587348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of elexacaftor - tezacaftor - ivacaftor: Highly effective CFTR modulation for the majority of people with Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Elexacaftor: A Dual-Acting CFTR Modulator for Cystic Fibrosis Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

(R)-Elexacaftor, a cornerstone of the highly effective triple-combination therapy Trikafta®, represents a significant advancement in the treatment of cystic fibrosis (CF). This molecule exhibits a novel dual mechanism of action, functioning as both a corrector and a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This guide provides a detailed technical overview of this compound's role in restoring CFTR function, supported by quantitative data, experimental methodologies, and visual representations of its mechanisms and evaluation workflows.

The Dual Role of this compound: Corrector and Potentiator

Cystic fibrosis is primarily caused by mutations in the CFTR gene, with the most common mutation, F508del, resulting in a misfolded protein that is prematurely degraded and thus fails to traffic to the cell surface. For the small amount of F508del-CFTR that does reach the membrane, its channel gating is defective. This compound addresses both of these defects.

As a CFTR Corrector: Elexacaftor facilitates the proper folding and processing of mutant CFTR, particularly F508del-CFTR, within the endoplasmic reticulum.[1][2] This action allows for increased trafficking of the mature, functional CFTR protein to the cell membrane.[2] Elexacaftor works synergistically with another corrector, Tezacaftor, at a distinct binding site on the CFTR protein to further enhance the presentation of the mature protein on the cell surface.[1]

As a CFTR Potentiator: In addition to its corrector function, Elexacaftor has been shown to act as a potentiator, increasing the channel open probability (gating) of the CFTR protein at the cell surface.[3] This potentiation effect is synergistic with the established potentiator, Ivacaftor. This dual activity contributes to the significant increase in chloride ion transport observed with the triple-combination therapy.

The combined effect of Elexacaftor, Tezacaftor, and Ivacaftor is a substantial increase in both the quantity and function of CFTR at the cell surface, leading to robust improvements in clinical outcomes for patients with at least one F508del allele.

Quantitative Efficacy of this compound-Based Therapy

The efficacy of Elexacaftor in combination with Tezacaftor and Ivacaftor (ETI) has been demonstrated in numerous in vitro and clinical studies. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Efficacy of Elexacaftor/Tezacaftor/Ivacaftor (ETI)

| Cell Type/Model | Mutation | Measurement | Result | Reference |

| Primary Human Bronchial Epithelial (HBE) Cells | F508del/F508del | CFTR Function (% of Wild-Type) | ~62% | |

| Patient-Derived Intestinal Organoids | F508del/Class I | Forskolin-Induced Swelling (FIS) | Significant increase in CFTR function | |

| HEK293 Cells | N1303K-CFTR | CFTR-mediated depolarization | Increased fluorescence indicating improved function | |

| Primary Nasal Epithelial Cells | F508del/F508del | Mature CFTR Protein (Band C) | ~70% of Wild-Type CFTR processing |

Table 2: Clinical Efficacy of Elexacaftor/Tezacaftor/Ivacaftor (ETI)

| Study Population | Endpoint | Mean Change from Baseline | Reference |

| Children (6-11 years) with F508del/Minimal Function Mutation | Lung Clearance Index2.5 (LCI2.5) | -2.29 units | |

| Children (6-11 years) with F508del/Minimal Function Mutation | Percent Predicted FEV1 (ppFEV1) | +10.2 percentage points | |

| Adolescents and Adults with ≥1 F508del allele | Sweat Chloride Concentration | -41.8 mmol/L to -51.53 mmol/L | |

| Adolescents and Adults with ≥1 F508del allele | CFQ-R Respiratory Domain Score | +21.46 points | |

| Long-term (144 weeks) study in patients ≥12 years with ≥1 F508del allele | Annualized rate of change in ppFEV1 | +0.07 percentage points |

Key Experimental Protocols for Evaluating CFTR Modulators

The characterization of CFTR modulators like Elexacaftor relies on a suite of specialized in vitro and ex vivo assays. Below are detailed methodologies for commonly cited experiments.

Ussing Chamber Assay for CFTR-Mediated Ion Transport

The Ussing chamber is considered a gold standard for measuring ion transport across epithelial tissues or cell monolayers.

-

Cell Culture: Primary human bronchial epithelial (HBE) cells or other relevant epithelial cells are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.

-

Chamber Setup: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral compartments, which are filled with symmetrical Krebs-Ringer bicarbonate solution and gassed with 95% O2/5% CO2.

-

Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which represents the net ion transport, is continuously recorded.

-

Protocol:

-

Inhibit sodium transport by adding an ENaC blocker like amiloride to the apical side.

-

Stimulate CFTR-dependent chloride secretion by adding forskolin (to increase intracellular cAMP) and a phosphodiesterase inhibitor like IBMX to the basolateral side.

-

Acutely add the CFTR potentiator being tested (e.g., Ivacaftor, Elexacaftor) to the apical side.

-

Confirm the specificity of the current by adding a CFTR inhibitor (e.g., CFTRinh-172) at the end of the experiment.

-

-

Data Analysis: The change in Isc (ΔIsc) following the addition of CFTR activators and inhibitors is quantified to determine CFTR function.

Patch-Clamp Analysis for Single-Channel Gating

The patch-clamp technique allows for the direct measurement of ion flow through single CFTR channels, providing insights into channel open probability (Po).

-

Cell Preparation: Cells expressing the CFTR protein of interest are grown on coverslips.

-

Pipette and Seal Formation: A glass micropipette with a polished tip is pressed against the cell membrane to form a high-resistance (GΩ) seal, isolating a small patch of the membrane containing one or more ion channels. The excised inside-out configuration is often used for studying CFTR, as it allows for the application of ATP and PKA to the intracellular side of the membrane.

-

Recording: The voltage across the membrane patch is clamped, and the current flowing through the channels is recorded. Downward deflections typically represent channel openings for chloride ions moving into the pipette.

-

Protocol:

-

Establish a stable recording in the cell-attached or excised inside-out configuration.

-

Activate CFTR channels by adding the catalytic subunit of PKA and ATP to the intracellular solution.

-

Add the potentiator compound to the appropriate side of the membrane.

-

-

Data Analysis: The single-channel recordings are analyzed to determine the open probability (Po), mean open time (To), and mean closed time (Tc). An increase in Po, often due to a reduction in Tc, indicates potentiation.

Western Blot for CFTR Protein Processing

Western blotting is used to assess the maturation of the CFTR protein.

-

Cell Lysis and Protein Extraction: Cells are treated with the corrector compounds for a specified period, then lysed to extract total protein.

-

SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody specific to CFTR, followed by a secondary antibody conjugated to an enzyme for detection.

-

Data Analysis: The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) are visualized. An increase in the ratio of Band C to total CFTR (Band B + Band C) indicates improved protein processing and trafficking.

Visualizing Mechanisms and Workflows

Signaling and Interaction Pathways

Caption: Dual mechanism of this compound as a corrector and potentiator of CFTR.

Experimental and Logical Workflows

Caption: Experimental workflow for the development and evaluation of CFTR modulators.

Caption: Synergistic relationship of Elexacaftor, Tezacaftor, and Ivacaftor.

References

In Vitro Characterization of (R)-Elexacaftor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-Elexacaftor (VX-445) is a cornerstone of modern cystic fibrosis (CF) therapy, representing a significant advancement in the field of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators. As a key component of the triple-combination therapy Trikafta® (elexacaftor/tezacaftor/ivacaftor), its unique mechanism of action has led to unprecedented clinical benefits for patients with at least one F508del mutation, the most common CF-causing genetic defect.[1][2][3] This technical guide provides an in-depth overview of the in vitro characterization of this compound's activity, focusing on its dual role as both a CFTR corrector and potentiator.

Mechanism of Action: A Dual Approach to CFTR Rescue

Elexacaftor's primary role is that of a CFTR corrector. The F508del mutation leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation, resulting in a reduced quantity of CFTR at the cell surface.[2][4] Elexacaftor facilitates the proper folding and processing of the F508del-CFTR protein, allowing for its trafficking to the cell membrane. It acts at a different binding site than other correctors like tezacaftor, leading to a synergistic effect in rescuing the mutant protein. Specifically, elexacaftor is thought to be a type III corrector that binds to and stabilizes the nucleotide-binding domain 1 (NBD1) of CFTR. Some studies suggest it may also interact with the membrane-spanning domain 2 (MSD2).

Intriguingly, in vitro studies have revealed a secondary, yet significant, function of elexacaftor as a CFTR potentiator. Potentiators work by increasing the channel open probability (gating) of CFTR proteins that are already present at the cell surface. Elexacaftor has been shown to act synergistically with the established potentiator ivacaftor to enhance chloride ion transport. This dual corrector and potentiator activity contributes to the high efficacy of the triple-combination therapy.

Quantitative In Vitro Efficacy of Elexacaftor

The following tables summarize key quantitative data from in vitro studies characterizing the corrector and potentiator activities of elexacaftor.

Table 1: Corrector Activity of Elexacaftor on F508del-CFTR

| Cell Type | Assay | Treatment | Outcome | Reference |

| CFBE41o- cells | Plasma Membrane (PM) ELISA & Short-circuit current (Isc) | VX-661 (tezacaftor) + VX-445 (elexacaftor) | F508del-CFTR PM density reached ~45% of Wild-Type (WT) levels. F508del-CFTR function reached ~90% of WT levels. | |

| Human Bronchial Epithelial (HBE) cells from F508del homozygous patients | Short-circuit current (Isc) | Elexacaftor/tezacaftor/ivacaftor (ETI) | Forskolin-stimulated change in Isc (ΔIscfsk) was 32.4 ± 1.6 µA/cm² compared to 0.6 ± 0.08 µA/cm² in DMSO-treated cells. |

Table 2: Potentiator Activity of Elexacaftor

| Cell Type/Mutation | Assay | Treatment | EC50 | Outcome | Reference |

| Non-CF Human Nasal Epithelia (HNE) | Short-circuit current (It) | Acute VX-445 (elexacaftor) | 1.50 ± 1.40 nM | Significantly increased It compared to DMSO control. | |

| G551D-CFTR | Short-circuit current (Isc) | VX-445 (elexacaftor) in the presence of saturating VX-770 (ivacaftor) | 1.12 ± 0.08 nM | Increased G551D-CFTR channel activity. | |

| F508del-CFTR (in HBE cells) | Short-circuit current (Isc) | Acute VX-445 (elexacaftor) on VX-770 potentiated channels | - | Increased the activated and VX-770-potentiated Isc by ~24%. | |

| G551D-CFTR (in human bronchial and nasal epithelia) | Short-circuit current (Isc) | Acute VX-445 (elexacaftor) on VX-770 potentiated channels | - | Increased the VX-770-potentiated G551D-CFTR current by >70%. |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro findings. Below are protocols for key assays used to characterize elexacaftor's activity.

Ussing Chamber Assay for CFTR Function (Short-Circuit Current Measurement)

This electrophysiological technique measures ion transport across epithelial cell monolayers.

-

Cell Culture: Primary human bronchial epithelial (HBE) cells or cell lines like CFBE41o- expressing F508del-CFTR are cultured on permeable supports (e.g., Transwell inserts) until they form polarized, confluent monolayers with high transepithelial electrical resistance.

-

Assay Procedure:

-

The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium.

-

Both chambers are filled with identical physiological saline solutions, and the transepithelial voltage is clamped to 0 mV. The resulting current is the short-circuit current (Isc), which reflects net ion transport.

-

To isolate CFTR-mediated chloride secretion, other ion channels are often blocked. For example, amiloride is added to the apical side to inhibit the epithelial sodium channel (ENaC).

-

CFTR channels are then activated by adding a cAMP agonist, such as forskolin, to the basolateral side.

-

To assess corrector efficacy, cells are pre-incubated with elexacaftor (alone or in combination with other correctors) for a specified period (e.g., 24 hours) before the assay.

-

To measure potentiator activity, the potentiator (e.g., ivacaftor, and/or acute addition of elexacaftor) is added to the apical side after CFTR activation.

-

Finally, a CFTR-specific inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is mediated by CFTR.

-

-

Data Analysis: The change in Isc (ΔIsc) in response to activators and inhibitors is calculated to quantify CFTR function.

Western Blotting for CFTR Maturation

This biochemical assay is used to assess the glycosylation state and quantity of the CFTR protein, which indicates its processing and trafficking through the cell.

-

Cell Lysis and Protein Quantification: Cells are treated with DMSO (vehicle control) or CFTR modulators for a specified duration. Cells are then lysed, and the total protein concentration of the lysates is determined.

-

SDS-PAGE and Immunoblotting:

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with a primary antibody specific to CFTR, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection and Analysis: The signal is detected using a chemiluminescent substrate. The immature, core-glycosylated form of CFTR (Band B) is found in the endoplasmic reticulum, while the mature, fully glycosylated form that has trafficked through the Golgi apparatus (Band C) is found at the plasma membrane. The ratio of Band C to Band B (or total CFTR) is used to quantify the extent of CFTR maturation and correction.

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay provides a functional readout of CFTR activity in a more physiologically relevant 3D cell culture model.

-

Organoid Culture: Patient-derived intestinal organoids are cultured in a 3D matrix.

-

Assay Procedure:

-

Organoids are seeded into 96-well plates.

-

To assess corrector activity, organoids are pre-treated with CFTR correctors like elexacaftor and tezacaftor overnight.

-

CFTR function is stimulated by the addition of forskolin.

-

The swelling of the organoids, which is a result of fluid secretion driven by CFTR-mediated ion transport, is monitored over time using automated microscopy.

-

-

Data Analysis: The change in organoid size is quantified to determine the level of CFTR function. This assay is particularly useful for testing the efficacy of modulators on rare CFTR mutations.

Visualizing Pathways and Workflows

Signaling Pathway of F508del-CFTR Rescue by Elexacaftor and Co-therapies

Caption: F508del-CFTR rescue by Elexacaftor and combination therapy.

Experimental Workflow for Ussing Chamber Assay

Caption: Ussing chamber assay workflow for CFTR function analysis.

Experimental Workflow for Western Blotting

Caption: Western blot workflow for assessing CFTR maturation.

References

The Pharmacological Profile of (R)-Elexacaftor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-Elexacaftor (VX-445) is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector that has become a cornerstone in the treatment of cystic fibrosis (CF). As a key component of the triple-combination therapy Trikafta® (elexacaftor/tezacaftor/ivacaftor), it has significantly improved clinical outcomes for a large proportion of individuals with CF. This technical guide provides an in-depth overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for its characterization.

Mechanism of Action: A Dual Role in CFTR Rescue

This compound is a CFTR corrector, a class of molecules designed to address the underlying protein folding and trafficking defects caused by CF-causing mutations, most notably the F508del mutation.[1][2] This mutation leads to the misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent premature degradation, resulting in a reduced quantity of functional CFTR channels at the cell surface.[3]

This compound binds to a different site on the CFTR protein than first-generation correctors like tezacaftor.[4] Cryo-electron microscopy has revealed that elexacaftor binds to a "triangular belt encircling the transmembrane domains," a distinct site from tezacaftor and the potentiator ivacaftor.[5] This unique binding site allows for a synergistic effect when used in combination. Elexacaftor facilitates the cellular processing and trafficking of F508del-CFTR, increasing the amount of mature, functional protein that reaches the cell surface.

Recent studies have also uncovered a novel role for elexacaftor as a CFTR potentiator. It can acutely increase CFTR channel activity, an effect that is synergistic with the established potentiator ivacaftor. This dual mechanism of action—correcting protein folding and enhancing channel function—contributes to its high efficacy.

The combined effect of elexacaftor, tezacaftor, and ivacaftor is a significant increase in the quantity and function of the CFTR protein at the cell surface, leading to enhanced chloride and bicarbonate transport. This restoration of ion channel function helps to hydrate the mucus layer in the airways and other affected organs, alleviating the primary pathophysiology of cystic fibrosis.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, primarily from clinical trials of the elexacaftor/tezacaftor/ivacaftor combination therapy.

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | ~80% | |

| Time to Peak Plasma Concentration (Tmax) | ~6 hours | |

| Effect of Food | High-fat meal increases exposure | Not explicitly cited |

| Distribution | ||

| Protein Binding | >99% (primarily to albumin) | |

| Apparent Volume of Distribution | 53.7 L | |

| Metabolism | ||

| Primary Metabolizing Enzymes | CYP3A4 and CYP3A5 | |

| Major Active Metabolite | M23-ELX | |

| Elimination | ||

| Mean Terminal Half-life | ~24.7 hours | |

| Route of Excretion | Primarily feces |

Table 2: In Vitro Efficacy of this compound

| Assay | Mutation | EC50 | Reference |

| CFTR Corrector Activity | F508del | 0.29 µM |

Table 3: Clinical Efficacy of Elexacaftor/Tezacaftor/Ivacaftor Therapy

| Outcome Measure | Baseline | Change from Baseline | Population | Reference |

| ppFEV1 (%) | Varies by study | +9.76 to +14.3 percentage points | F/MF and F/F genotypes, ≥12 years | |

| Sweat Chloride (mmol/L) | Varies by study | -41.7 to -60.9 | F/MF and F/F genotypes, ≥6 years | |

| CFQ-R Respiratory Domain Score | Varies by study | +7.0 to +20.4 points | F/MF and F/F genotypes, ≥6 years |

ppFEV1: percent predicted forced expiratory volume in 1 second; CFQ-R: Cystic Fibrosis Questionnaire-Revised; F/MF: one F508del mutation and one minimal function mutation; F/F: two F508del mutations.

Detailed Experimental Protocols

The characterization of this compound's pharmacological profile relies on a suite of specialized in vitro, ex vivo, and in vivo assays.

In Vitro Assays for CFTR Corrector and Potentiator Activity

a) Ussing Chamber Assay for CFTR Function

The Ussing chamber is a gold-standard electrophysiological technique to measure ion transport across epithelial cell monolayers.

-

Cell Culture: Primary human bronchial epithelial (HBE) cells or other suitable cell lines (e.g., Fischer Rat Thyroid cells) expressing mutant CFTR are cultured on permeable supports until they form a polarized and confluent monolayer with high transepithelial electrical resistance.

-

Compound Treatment: The cell monolayers are incubated with this compound (and other modulators as required) for 24-48 hours to allow for CFTR correction.

-

Measurement of Short-Circuit Current (Isc): The permeable supports are mounted in an Ussing chamber. The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), a measure of net ion transport, is recorded.

-

Pharmacological Profiling:

-

Amiloride: Added to the apical chamber to block the epithelial sodium channel (ENaC), thus isolating chloride transport.

-

Forskolin/IBMX: A cocktail of cyclic AMP (cAMP) agonists is added to activate CFTR channels.

-

Potentiator (e.g., Ivacaftor or Genistein): Added to the apical chamber to maximize the open probability of the CFTR channels.

-

CFTR Inhibitor (e.g., CFTRinh-172): Added to confirm that the observed current is indeed mediated by CFTR.

-

-

Data Analysis: The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited Isc is a direct measure of the corrected CFTR function.

b) Western Blot for CFTR Protein Maturation

This biochemical assay assesses the glycosylation state of the CFTR protein, which indicates its maturation and trafficking through the secretory pathway.

-

Cell Culture and Treatment: Cells expressing F508del-CFTR are treated with corrector compounds for a specified period (e.g., 24 hours).

-

Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration of the lysates is determined.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., nitrocellulose). The membrane is then probed with a primary antibody specific to CFTR.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection, typically via chemiluminescence.

-

Data Analysis: The immature, core-glycosylated form of CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) is found at the plasma membrane. An effective corrector like this compound will show an increase in the intensity of Band C relative to Band B, indicating successful trafficking of the protein out of the ER.

Ex Vivo and In Vivo Assays of CFTR Function

a) Nasal Potential Difference (NPD) Measurement

NPD is a minimally invasive in vivo test that measures ion transport across the nasal epithelium.

-

Procedure: A reference electrode is placed subcutaneously on the forearm, and a sensing electrode is placed on the surface of the nasal mucosa.

-

Perfusion Protocol: The nasal epithelium is sequentially perfused with a series of solutions:

-

Ringer's solution: To establish a baseline potential difference.

-

Amiloride-containing solution: To inhibit sodium absorption through ENaC.

-

Chloride-free solution containing amiloride: To create a gradient that drives chloride secretion through CFTR.

-

Isoproterenol in chloride-free, amiloride-containing solution: To stimulate CFTR-mediated chloride secretion via the cAMP pathway.

-

-

Data Analysis: The changes in potential difference in response to each solution provide a measure of sodium absorption and CFTR-dependent chloride secretion. In individuals with CF, there is a more negative baseline potential difference, a larger depolarization in response to amiloride, and a blunted response to chloride-free and isoproterenol perfusion. Treatment with effective CFTR modulators leads to a normalization of this profile.

b) Intestinal Current Measurement (ICM)

ICM is an ex vivo assay that measures CFTR function in rectal biopsy tissue, which has high CFTR expression.

-

Biopsy and Mounting: Small rectal biopsies are obtained and mounted in a micro-Ussing chamber.

-

Measurement Protocol: The tissue is bathed in a physiological salt solution, and the short-circuit current is measured. A standardized protocol involves the sequential addition of:

-

Indomethacin: To reduce baseline chloride secretion.

-

Amiloride: To block ENaC.

-

Forskolin and IBMX: To stimulate cAMP-mediated CFTR chloride secretion.

-

Carbachol: To activate calcium-dependent chloride secretion, which is also largely dependent on CFTR in the intestine.

-

-

Data Analysis: The change in Isc in response to the secretagogues provides a quantitative measure of CFTR function.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the pharmacology of this compound.

Conclusion

This compound represents a significant advancement in the pharmacological treatment of cystic fibrosis. Its dual mechanism as both a corrector and a potentiator of the CFTR protein, combined with its favorable pharmacokinetic profile, underpins the remarkable clinical efficacy observed with the triple-combination therapy. The detailed experimental protocols outlined in this guide are crucial for the continued research and development of novel CFTR modulators. A thorough understanding of the pharmacological profile of this compound is essential for optimizing its therapeutic use and for designing the next generation of treatments for cystic fibrosis.

References

- 1. Basic protocol for transepithelial nasal potential difference measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elexacaftor | C26H34F3N7O4S | CID 134587348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

(R)-Elexacaftor and its Interaction with CFTR Domains: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the molecular interactions between (R)-Elexacaftor (VX-445) and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Elexacaftor is a next-generation CFTR corrector that functions as a key component of the highly effective triple-combination therapy known as Trikafta (Elexacaftor/Tezacaftor/Ivacaftor). This document details Elexacaftor's mechanism of action as a Type III corrector, its specific binding site as determined by cryogenic electron microscopy (cryo-EM), and its synergistic relationship with the Type I corrector, Tezacaftor. We present quantitative data on its efficacy from in vitro, ex vivo, and clinical studies, summarized in tabular format for clarity. Furthermore, this guide outlines the detailed experimental protocols for key assays used to characterize the biochemical and functional consequences of Elexacaftor's interaction with CFTR, including Western blotting, Ussing chamber electrophysiology, and the cellular thermal shift assay (CETSA). Visual diagrams generated using DOT language are provided to illustrate molecular pathways and experimental workflows, serving as a critical resource for researchers in the field of CF therapeutics.

Introduction to CFTR and the F508del Mutation

Structure and Function of the CFTR Protein

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a unique member of the ATP-binding cassette (ABC) transporter superfamily that functions as an ATP-gated anion channel.[1] Its primary role is to transport chloride and bicarbonate ions across the apical membrane of epithelial cells, which is crucial for maintaining ion and fluid homeostasis.[1][2] The CFTR protein structure consists of two homologous halves, each comprising a transmembrane domain (TMD) and a cytosolic nucleotide-binding domain (NBD). The full architecture includes:

-

Two Transmembrane Domains (TMD1 and TMD2): These domains form the pathway for ion conduction through the cell membrane.

-

Two Nucleotide-Binding Domains (NBD1 and NBD2): These cytosolic domains bind and hydrolyze ATP to control channel gating.[1]

-

A Unique Regulatory (R) Domain: This domain links the two halves of the protein and must be phosphorylated for channel activation to occur.[1]

-

An N-terminal Lasso Motif: This interfacial structure plays a role in the protein's overall assembly and stability.

The F508del Mutation and its Molecular Consequences

Cystic Fibrosis (CF) is caused by mutations in the CFTR gene. The most common mutation, present in approximately 90% of patients, is the deletion of a phenylalanine residue at position 508 (F508del) within the NBD1 domain. This mutation leads to a severe defect in the biogenesis and function of the CFTR protein. The F508del-CFTR protein misfolds within the endoplasmic reticulum (ER), is recognized by cellular quality control machinery, and is targeted for premature degradation. Consequently, very little to no functional CFTR protein reaches the cell surface, leading to the characteristic ion transport defects of CF.

Elexacaftor: Mechanism of Action

Overview of CFTR Modulator Classes

CFTR modulators are small molecules designed to correct the defects in mutant CFTR. They are broadly categorized as:

-

Correctors: These molecules, including Elexacaftor and Tezacaftor, address the protein folding and trafficking defect of F508del-CFTR, increasing the quantity of CFTR protein at the cell surface.

-

Potentiators: These molecules, such as Ivacaftor, increase the channel open probability (gating) of CFTR proteins that are already present at the cell surface.

Correctors are further classified based on their mechanism. Type I correctors like Tezacaftor act early in CFTR biogenesis to stabilize TMD1. Elexacaftor is considered a Type III corrector, acting synergistically with Type I or II correctors to facilitate the assembly of the TMDs.

The Synergistic Action of Elexacaftor and Tezacaftor

Elexacaftor and Tezacaftor bind to distinct sites on the CFTR protein and act at different stages of its biogenesis, resulting in a synergistic rescue of the F508del-CFTR protein. Tezacaftor (Type I) binds to a hydrophobic pocket in TMD1, stabilizing it during the early stages of protein synthesis and preventing its premature degradation. Elexacaftor (Type III) binds subsequently, supporting the proper assembly of the TMDs and rectifying interdomain assembly defects. While Elexacaftor alone can partially correct these defects, its combination with a Type I corrector like Tezacaftor leads to a much more robust and complete rescue of the protein's structure and trafficking to the cell surface.

Dual Role of Elexacaftor: Corrector and Potentiator

In addition to its primary role as a corrector, studies have demonstrated that Elexacaftor also possesses a dual function as a CFTR potentiator. It can acutely increase the ion conductance of CFTR channels already at the cell surface, an action that is unique among the approved CFTR correctors. This potentiating effect occurs at nanomolar concentrations and is synergistic with the action of Ivacaftor.

Molecular Interaction of Elexacaftor with CFTR Domains

Cryo-EM-Defined Binding Site

Cryo-electron microscopy (cryo-EM) studies of human CFTR in complex with the triple-combination modulators have been instrumental in defining their precise binding sites. These structural studies revealed that Elexacaftor, Tezacaftor, and Ivacaftor bind to distinct, non-overlapping sites, forming a "triangular belt" that encircles the transmembrane domains.

Elexacaftor binds within a pocket located in the membrane-spanning region of the protein. This binding site is formed by the interface of transmembrane helices (TM) 2, 10, 11, and the N-terminal lasso motif . Other studies have also highlighted the importance of the second membrane-spanning domain (MSD2) in Elexacaftor's mechanism of action.

Role in Stabilizing Inter-Domain Assembly

By binding to this multi-domain interface, Elexacaftor acts allosterically to stabilize the overall architecture of the TMDs. This is a critical step that follows the initial stabilization of TMD1 by Tezacaftor. The binding of Elexacaftor facilitates the correct packing and assembly of the TMDs, a process that is disrupted by the F508del mutation, thereby enabling the protein to pass ER quality control and traffic to the cell surface.

Quantitative Analysis of Elexacaftor Efficacy

The efficacy of Elexacaftor, primarily as part of the Elexacaftor/Tezacaftor/Ivacaftor (ETI) combination, has been quantified using a variety of in vitro and clinical assays.

In Vitro and Ex Vivo Functional Correction

| Model System | Assay | Efficacy Outcome (ETI Treatment) | Reference(s) |

| Primary Human Bronchial Epithelial (HBE) Cells (F508del/F508del) | Ussing Chamber (Short-Circuit Current) | Restored chloride channel function to ~60-62% of wild-type levels. | |

| Patient-Derived Nasal Epithelial Cultures | Ussing Chamber (Short-Circuit Current) | Rescued function of multiple rare misprocessing mutations (e.g., G85E, M1101K, N1303K). | |

| Patient-Derived Intestinal Organoids | Forskolin-Induced Swelling (FIS) | Significant increase in swelling, comparable to or higher than previous modulators. | |

| CFBE41o- cells (F508del) | YFP-Halide Quenching Assay | Elexacaftor alone produced a greater increase in channel activity than Tezacaftor or Lumacaftor. |

Clinical Functional Restoration (Patients with at least one F508del allele)

| Biomarker | Assay | Efficacy Outcome (ETI Treatment) | Reference(s) |

| Airway CFTR Function | Nasal Potential Difference (NPD) | Improved to levels of ~40-50% of normal CFTR activity. | |

| Intestinal CFTR Function | Intestinal Current Measurement (ICM) | Improved to levels of ~40-50% of normal CFTR activity. | |

| Sweat Gland CFTR Function | Sweat Chloride Concentration | Mean decrease of >40 mmol/L from baseline. | |

| Lung Function | FEV₁ (% predicted) | Mean increase of ~14 percentage points. |

Potentiator Activity Data

| CFTR Genotype | Assay | Measurement | Value | Reference(s) |

| Wild-Type (WT) | Patch Clamp | EC₅₀ of acute potentiation | ~1.50 nM | |

| G551D | Not Specified | EC₅₀ of acute potentiation | ~1.12 nM |

Key Experimental Protocols for Evaluating Elexacaftor's Effects

Structural Analysis: Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is used to determine the high-resolution three-dimensional structure of CFTR in complex with modulators, providing direct evidence of binding sites and conformational changes.

-

Methodology:

-

Protein Expression and Purification: Human CFTR is expressed (e.g., in HEK293 cells), solubilized from membranes using detergents, and purified via affinity chromatography.

-

Complex Formation: Purified CFTR is incubated with a molar excess of Elexacaftor, Tezacaftor, and Ivacaftor.

-

Vitrification: The protein-drug complex is applied to an EM grid, blotted, and plunge-frozen in liquid ethane to create a thin layer of vitreous ice.

-

Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of movies of the randomly oriented particles.

-

Image Processing and 3D Reconstruction: Individual particle images are extracted, aligned, and classified. A high-resolution 3D map is then reconstructed from the 2D projection images.

-

Model Building: An atomic model of the CFTR-drug complex is built into the cryo-EM density map to identify specific drug-protein interactions.

-

Biochemical Assessment: Western Blotting for CFTR Maturation

This biochemical assay assesses the glycosylation status of CFTR to determine its maturation and successful trafficking through the ER and Golgi.

-

Methodology:

-

Cell Culture and Treatment: Cells expressing F508del-CFTR (e.g., CFBE41o- or primary HBE cells) are incubated with Elexacaftor (typically 24-48 hours).

-

Cell Lysis: Cells are harvested and lysed in a buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with a primary antibody specific to CFTR, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added, and the light emitted is captured. The immature, core-glycosylated form in the ER appears as Band B (~150 kDa), while the mature, complex-glycosylated form that has passed through the Golgi appears as Band C (~170-180 kDa). An increase in the Band C to Band B ratio indicates successful correction.

-

Functional Assessment: Ussing Chamber Electrophysiology

This "gold standard" technique measures net ion transport across an epithelial monolayer, providing a direct functional readout of CFTR activity.

-

Methodology:

-

Cell Culture: Primary epithelial cells (e.g., HBE) are grown on permeable filter supports until they form a polarized, high-resistance monolayer. Cells are pre-treated with correctors like Elexacaftor.

-

Mounting: The filter support is mounted in an Ussing chamber, separating apical and basolateral bathing solutions.

-

Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) required to maintain this is continuously recorded.

-

Pharmacological Profile:

-

Amiloride is added apically to block the epithelial sodium channel (ENaC) and isolate chloride currents.

-

A cAMP agonist (e.g., Forskolin) is added to activate CFTR.

-

A potentiator (e.g., Ivacaftor) is often added to maximize the activity of corrected channels.

-

A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm the measured current is CFTR-dependent.

-

-

Data Analysis: The magnitude of the change in Isc in response to the agonist and inhibitor is calculated to quantify CFTR function.

-

High-Throughput Functional Screening: YFP-Halide Quenching Assay

This is a cell-based fluorescence assay used for high-throughput screening of CFTR modulators. It measures CFTR-mediated anion influx.

-

Methodology:

-

Cell Seeding: Cells stably co-expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) are seeded in multi-well plates (e.g., 96- or 384-well).

-

Compound Treatment: Cells are incubated with corrector compounds for a set period (e.g., 24 hours).

-

Assay: The cell plate is placed in a fluorescence plate reader. A baseline fluorescence is recorded. A buffer containing iodide (a halide that quenches YFP fluorescence) and a CFTR activator (e.g., Forskolin) is injected into the wells.

-

Data Analysis: The rate of fluorescence decay is proportional to the rate of iodide influx through active CFTR channels. A faster quenching rate in corrector-treated cells compared to controls indicates restored CFTR function.

-

Target Engagement Verification: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to confirm the direct binding of a drug to its target protein within intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

-

Methodology:

-

Cell Treatment: Intact cells are incubated with the drug (Elexacaftor) or a vehicle control.

-

Thermal Challenge: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation.

-

Cell Lysis: Cells are lysed (e.g., by freeze-thaw cycles) to release cellular contents.

-

Separation: The soluble protein fraction is separated from the precipitated/aggregated proteins by centrifugation.

-

Detection: The amount of soluble CFTR remaining in the supernatant at each temperature is quantified, typically by Western blot or mass spectrometry.

-

Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein versus temperature. A shift in this curve to a higher temperature for the drug-treated sample compared to the control indicates that the drug has bound to and stabilized the target protein, confirming target engagement.

-

Conclusion

This compound represents a significant advancement in the field of CFTR modulation. Its unique mechanism as a Type III corrector, which involves binding to a multi-domain interface including the lasso motif and transmembrane helices 2, 10, and 11, allows it to allosterically stabilize the CFTR protein. This action is highly synergistic with Type I correctors like Tezacaftor, leading to an unprecedented level of rescue for the F508del-CFTR protein. The combination of structural, biochemical, and functional assays detailed in this guide provides a robust framework for understanding and evaluating the interaction of Elexacaftor with its target. This knowledge is fundamental for the ongoing development of personalized medicines for individuals with Cystic Fibrosis.

References

The Dual Role of (R)-Elexacaftor in CFTR Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-Elexacaftor (VX-445), a key component of the highly effective triple-combination therapy Trikafta, has emerged as a significant advancement in the treatment of cystic fibrosis (CF). Its remarkable efficacy stems from a unique dual mechanism of action, functioning as both a corrector and a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This technical guide provides an in-depth exploration of this dual activity, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Unraveling the Dual Activity of this compound

This compound's primary role is to act as a corrector . In individuals with CF-causing mutations like F508del, the CFTR protein is misfolded and prematurely degraded, failing to reach the cell surface. This compound aids in the proper folding and processing of the mutant CFTR protein within the cell, increasing its trafficking to the apical membrane of epithelial cells.[1][2][3]

In addition to its corrector function, this compound exhibits potentiator activity.[4][5] Once the corrected CFTR protein is at the cell surface, this compound helps to increase the channel's open probability, thereby augmenting the flow of chloride ions. This dual action of correcting the protein defect and enhancing its function leads to a more robust restoration of CFTR activity.

Recent studies have highlighted that this potentiating action is distinct from that of other potentiators like ivacaftor and acts synergistically with it. This synergistic relationship is a cornerstone of the efficacy of the triple-combination therapy.

Quantitative Analysis of this compound's Dual Function

The corrector and potentiator activities of this compound have been quantified in various preclinical studies. The following tables summarize key findings, providing a comparative overview of its efficacy alone and in combination with other modulators.

Table 1: Potentiator Activity of this compound

| CFTR Mutant | Assay System | EC50 of this compound | Additional Notes | Reference(s) |

| G551D-CFTR | FRT Cells | ~1.12 nM | In the presence of saturating ivacaftor concentration. | |

| Wild-Type CFTR | Non-CF Human Nasal Epithelia | ~1.50 nM | - |

Table 2: Corrector and Combined Modulator Efficacy on F508del-CFTR

| Modulator(s) | Cell Type | Measurement | Efficacy/Result | Reference(s) |

| This compound | - | Corrector Activity | EC50 = 280 nM | |

| This compound + Tezacaftor + Ivacaftor | Human Nasal Epithelia (F508del/MF) | CFTR Function (% of normal) | 46.5% | |

| This compound + Tezacaftor + Ivacaftor | Intestinal Epithelia (F508del/MF) | CFTR Function (% of normal) | 41.8% | |

| This compound + Tezacaftor + Ivacaftor | Human Nasal Epithelia (F508del homozygous) | CFTR-mediated Cl- secretion (% of normal) | 47.4% | |

| This compound + Tezacaftor + Ivacaftor | Intestinal Epithelia (F508del homozygous) | CFTR-mediated Cl- secretion (% of normal) | 45.9% | |